molecular formula C19H16ClNO3S B2799244 methyl 4-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)quinoline-3-carboxylate CAS No. 895117-97-2

methyl 4-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)quinoline-3-carboxylate

Cat. No.: B2799244
CAS No.: 895117-97-2
M. Wt: 373.85
InChI Key: ZPYLMMUNEWQFMJ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16ClNO3S and its molecular weight is 373.85. The purity is usually 95%.
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Scientific Research Applications

Methylation and Crystallographic Studies

Methyl 4-((4-chlorobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate and related compounds have been explored for their synthetic pathways and potential biological activities. For instance, the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been studied to understand the regioselectivity of the reaction. This process is crucial for designing and synthesizing combinatorial libraries. The methylation leads to products such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and, upon further reaction, to a mixture of O- and N-methylated products. These compounds were analyzed using various techniques including elemental analysis, NMR, LC/MS, and single-crystal X-ray diffraction. Notably, some of these compounds have shown potential as inhibitors of Hepatitis B Virus replication, demonstrating their relevance in medicinal chemistry (Kovalenko et al., 2020).

Molecular Docking and Biological Evaluation

Molecular docking studies have been conducted to assess the potential biological activities of these compounds. The compounds synthesized through the methylation of quinoline derivatives have been evaluated for their ability to inhibit Hepatitis B Virus replication. These studies are supported by experimental in vitro biological assessments, which have confirmed the high inhibition efficacy of these compounds at certain concentrations. Such findings highlight the potential of these molecules in the development of new antiviral agents (Kovalenko et al., 2020).

Crystal Structure Analysis

The crystal structure of related quinoline derivatives has been determined to understand their conformational properties. These studies provide insights into the spatial arrangement of molecules and the interactions between different functional groups, which are essential for understanding their chemical behavior and potential interactions with biological targets. Such structural analyses are fundamental in the field of drug design and development, offering a basis for the rational design of compounds with desired biological activities (Kubicki et al., 1991).

Synthetic Pathways and Chemical Transformations

The synthesis of quinoline derivatives involves various chemical transformations, including cyclization, alkylation, and acylation reactions. These synthetic pathways are crucial for generating a diverse array of compounds for biological evaluation and potential therapeutic applications. Understanding the synthetic routes and the chemical behavior of these compounds is essential for optimizing their synthesis and enhancing their biological activities (Tominaga et al., 1994).

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methoxy]-2-methylsulfanylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c1-23-19(22)16-17(24-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)21-18(16)25-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYLMMUNEWQFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1SC)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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